(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound with significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. The compound is characterized by the presence of two fluorine atoms and a nitrogen atom within a bicyclic framework, making it a valuable candidate for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-azabicyclo[2.2.1]heptane derivatives.
Cyclization: The bicyclic structure is formed through cyclization reactions, often involving intramolecular nucleophilic substitution or ring-closing metathesis.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms or the nitrogen atom can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidized Derivatives: Formation of ketones, aldehydes, or carboxylic acids.
Reduced Analogs: Formation of amines or alcohols.
Substituted Compounds: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(1R,4R)-2-azabicyclo[2.2.1]heptane: Lacks the fluorine atoms, resulting in different chemical and biological properties.
(1R,4R)-5-fluoro-2-azabicyclo[2.2.1]heptane: Contains only one fluorine atom, leading to variations in reactivity and pharmacological activity.
(1R,4R)-5,5-dichloro-2-azabicyclo[2.2.1]heptane: Substitution of fluorine with chlorine atoms, affecting the compound’s properties and applications.
Uniqueness: The presence of two fluorine atoms in (1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride imparts unique chemical and biological properties, such as increased lipophilicity, metabolic stability, and potential for specific interactions with molecular targets. These features make it a valuable compound for various research and industrial applications.
Biological Activity
(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of two fluorine atoms and an aza group within a bicyclic framework, which contributes to its stability and bioavailability. Its chemical formula is C6H10ClF2N with a molecular weight of approximately 169.60 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance binding affinity and stability, allowing modulation of target activity. This compound may act as an inhibitor or activator depending on the specific targets involved .
Pharmacological Applications
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, compounds with similar bicyclic structures have been shown to inhibit BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines like TNF-α and nitric oxide production in response to lipopolysaccharide (LPS) stimulation.
- Neuropharmacological Effects : The compound's structure suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems due to its ability to cross the blood-brain barrier effectively.
Case Studies
Several studies have investigated the biological activity of related bicyclic compounds:
- Study on Antitumor Activity : A study examined the cytotoxic effects of various azabicyclic compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with conventional chemotherapy agents like doxorubicin .
- Anti-inflammatory Activity Assessment : Another study focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce LPS-induced inflammation in vitro by inhibiting nitric oxide production.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C6H10ClF2N |
---|---|
Molecular Weight |
169.60 g/mol |
IUPAC Name |
(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-5-1-4(6)3-9-5;/h4-5,9H,1-3H2;1H/t4-,5-;/m1./s1 |
InChI Key |
QMDZLCXWXXBOKU-TYSVMGFPSA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1CN2)(F)F.Cl |
Canonical SMILES |
C1C2CC(C1CN2)(F)F.Cl |
Origin of Product |
United States |
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